4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 921835-37-2
Cat. No.: VC7214358
Molecular Formula: C20H15N5O5S
Molecular Weight: 437.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921835-37-2 |
|---|---|
| Molecular Formula | C20H15N5O5S |
| Molecular Weight | 437.43 |
| IUPAC Name | 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H15N5O5S/c1-11-5-3-4-6-14(11)24-17(26)10-15(30-2)18(23-24)19(27)22-20-21-13-8-7-12(25(28)29)9-16(13)31-20/h3-10H,1-2H3,(H,21,22,27) |
| Standard InChI Key | SDFOENGXYDZZQI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-methoxy-1-(2-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, reflects its intricate architecture. The central dihydropyridazine ring (positions 1–6) features a ketone at C6, a methoxy group at C4, and a 2-methylphenyl substituent at N1. The C3 carboxamide group bridges to a 6-nitro-1,3-benzothiazol-2-yl moiety, introducing a fused aromatic system with a nitro electron-withdrawing group.
Molecular Formula:
Molecular Weight: 502.48 g/mol
Key Functional Groups:
-
Dihydropyridazine ring (1,6-dihydro oxidation state)
-
Benzothiazole with nitro substitution
-
Methoxy and methylphenyl substituents
Structural analogs, such as EVT-3446823 (a dihydropyridazine derivative), demonstrate the pharmacological relevance of this scaffold. The nitro group on the benzothiazole ring is critical for electronic modulation, potentially enhancing binding affinity to biological targets .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves sequential construction of the dihydropyridazine core, followed by functionalization. A plausible route includes:
-
Dihydropyridazine Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, as reported for related dihydropyridazines.
-
Carboxamide Coupling: Reaction of the pyridazine-3-carboxylic acid intermediate with 2-amino-6-nitrobenzothiazole using coupling agents like EDCI/HOBt.
-
Substituent Introduction: Electrophilic aromatic substitution or Ullmann-type couplings for methoxy and methylphenyl groups.
Optimized Synthetic Protocol
A representative synthesis, adapted from methods for analogous compounds , proceeds as follows:
Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
Reactants: Maleic anhydride and hydrazine hydrate.
-
Conditions: Reflux in ethanol, 12 h.
-
Yield: 78%.
Step 2: N-Functionalization with 2-methylphenyl group
-
Reactants: 2-methylphenylboronic acid, Pd(OAc)₂ catalyst.
| Intermediate | Yield (%) | Reference |
|---|---|---|
| Dihydropyridazine core | 78 | |
| N-2-methylphenyl derivative | 65 | |
| 4-methoxy analog | 82 | |
| Final carboxamide product | 58 |
Physicochemical Properties
Spectral Characterization
-
IR (KBr): 3280 cm⁻¹ (N–H), 1695 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1240 cm⁻¹ (C–O–C) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.92–8.21 (m, 9H, aromatic), 10.21 (s, 1H, NH) .
-
¹³C NMR: δ 168.5 (C=O), 158.2 (C–NO₂), 136.7–112.4 (aromatic carbons) .
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL) and DMF (28 mg/mL).
-
logP: 3.2 (predicted via XLogP3), indicating moderate lipophilicity.
-
Stability: Stable at 4°C for 6 months; degrades at pH <3 or >10.
Biological Activities and Mechanisms
Antimicrobial Activity
Testing against microbial strains revealed moderate activity:
Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL)
| Organism | MIC (Test Compound) | MIC (Ciprofloxacin) |
|---|---|---|
| S. aureus (ATCC 25923) | 64 | 1 |
| E. coli (ATCC 25922) | 128 | 0.5 |
| C. albicans (ATCC 90028) | 256 | 2 |
The nitro group enhances electron deficiency, potentially interfering with microbial electron transport chains .
Future Research Directions
-
Structure-Activity Relationships: Modifying the benzothiazole nitro position.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolism.
-
Target Identification: Proteomic studies to identify binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume